3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid
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Overview
Description
3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid is an organoboron compound with the molecular formula C9H10BBrO4 and a molecular weight of 272.8883 g/mol . This compound is notable for its use in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid typically involves the bromination of 5-methoxycarbonyl-4-methylphenylboronic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Methylphenylboronic acid: Lacks the bromine and methoxycarbonyl groups, making it less reactive in certain reactions.
3-Bromo-4-methylphenylboronic acid: Similar structure but lacks the methoxycarbonyl group, affecting its reactivity and applications.
Uniqueness
3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid is unique due to its combination of bromine, methoxycarbonyl, and methyl groups, which enhance its reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
(3-bromo-5-methoxycarbonyl-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BBrO4/c1-5-7(9(12)15-2)3-6(10(13)14)4-8(5)11/h3-4,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUDJMMDSYTQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Br)C)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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